molecular formula C20H12ClNO4 B4298083 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine

1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine

Cat. No.: B4298083
M. Wt: 365.8 g/mol
InChI Key: AIBPANYSOXBYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenoxy)-3-nitrodibenzo[b,f]oxepine is a complex organic compound that belongs to the class of dibenzo[b,f]oxepines. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings. The presence of a chlorophenoxy group and a nitro group in its structure makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

The synthesis of 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chlorophenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-(3-Chlorophenoxy)-3-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-chlorophenoxy)-2-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4/c21-14-5-3-6-16(10-14)25-19-11-15(22(23)24)12-20-17(19)9-8-13-4-1-2-7-18(13)26-20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBPANYSOXBYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=CC(=CC=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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